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Introduction

GNE-495 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase
kinase 4 (MAP4K4), a key regulator in a multitude of biological processes including
angiogenesis, inflammation, and cancer.[1] Developed through a strategic, structure-based
design and property-guided optimization, GNE-495 has demonstrated significant efficacy in
preclinical models, particularly in the context of retinal angiogenesis.[1][2] A primary goal in the
development of GNE-495 was to create a potent inhibitor with minimal central nervous system
(CNS) penetration, a challenge successfully overcome to produce a tool compound suitable for
in vivo studies.[1] This technical guide provides a comprehensive overview of the discovery,
structure-activity relationship (SAR), and key experimental methodologies related to GNE-495.

Discovery and Design Strategy

The journey to GNE-495 began with a pyridopyrimidine scaffold, which, while potent and
selective, exhibited substantial brain penetration, leading to potential off-target toxicities.[1] This
prompted a redesign effort focused on developing inhibitors with reduced brain exposure while
maintaining high potency and kinase selectivity.

The initial exploration moved to a synthetically accessible 1-aminoisoquinoline core to rapidly
establish SAR.[1] Subsequently, the "5-aza" moiety was reintroduced in the form of a 1,7-
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naphthyridine scaffold, which ultimately led to the identification of GNE-495.[1] This strategic
evolution of the chemical scaffold was crucial in achieving the desired pharmacological profile.
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Figure 1: GNE-495 Discovery Workflow.

Structure-Activity Relationship (SAR)

The development of GNE-495 involved a systematic exploration of the SAR, starting with the
isoquinoline series and progressing to the more potent naphthyridine series.

Isoquinoline Series

The initial SAR studies on the isoquinoline core provided valuable insights into the structural
requirements for MAP4K4 inhibition.

HUVEC Migration

Compound R MAP4K4 IC50 (nM) IC50 (uM)
) H 180 >10
s Me 74 5.6
. Et 56 3.9
5 i-Pr 45 2:5
6 c-Pr 35 L8
7 t-Bu 68 4.2
8 Ph 120 >10
9 3-F-Ph 25 1.5

Table 1: Structure-Activity Relationships of Isoquinoline MAP4K4 Inhibitors.[1]
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Naphthyridine Series and the Emergence of GNE-495

Building on the learnings from the isoquinoline series, the focus shifted to the 1,7-naphthyridine
scaffold, which led to a significant enhancement in potency. GNE-495 (compound 13) emerged
from this series as the lead candidate, demonstrating an optimal balance of biochemical
potency, cellular activity, permeability, and microsomal stability.

Rat
HUVEC .
MAP4K4 . . MDCK Papp Microsomal
Compound R Migration .
IC50 (nM) (10-¢cmls)  Stability (%
IC50 (M) .
remaining)
10 H 25 2.1 5.2 85
11 Me 12 11 6.8 92
12 Et 8.5 0.8 7.1 95
13 (GNE-
c-Pr 3.7 0.5 8.2 98
495)
14 3-F-Ph 51 0.6 7.5 96

Table 2: Structure-Activity Relationships of Naphthyridine MAP4K4 Inhibitors.[1]

Mechanism of Action and Signaling Pathway

GNE-495 exerts its biological effects by directly inhibiting the kinase activity of MAP4KA4.
MAP4K4 is involved in a complex signaling network that regulates various cellular processes.
By inhibiting MAP4K4, GNE-495 can modulate downstream signaling pathways, thereby
impacting processes such as angiogenesis.
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Figure 2: Simplified MAP4K4 Signaling Pathway and the inhibitory action of GNE-495.

Pharmacokinetics

A key success in the development of GNE-495 was achieving a favorable pharmacokinetic
profile with good oral bioavailability and low CNS penetration. The pharmacokinetic parameters

of GNE-495 were evaluated across multiple species.
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CL
. Dose . Vss
Species Route (mL/min/k t1/2 (h) F (%)
(mglkg) (LIkg)
9)
Mouse 1 v 25 1.8 1.2 37
5 PO - -
Rat 1 v 30 2.1 15 42
5 PO - -
Dog 0.5 v 15 2.5 2.8 47
2 PO - -

Table 3: Cross-Species Pharmacokinetics of GNE-495.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of
GNE-495.

MAP4K4 Biochemical Assay

Objective: To determine the in vitro potency of compounds against MAP4K4 kinase activity.

Methodology: A common method for assessing kinase activity is a luminescence-based assay
that measures ATP consumption, such as the ADP-Glo™ Kinase Assay.

o Reagents: Recombinant human MAP4K4 enzyme, kinase buffer (e.g., 40 mM Tris, pH 7.5,
20 mM MgClz, 0.1 mg/mL BSA), ATP, suitable substrate (e.g., a generic kinase substrate like
myelin basic protein), ADP-Glo™ Reagent, and Kinase Detection Reagent.

e Procedure:
o Prepare serial dilutions of GNE-495 and other test compounds in DMSO.

o In a 384-well plate, add 5 pL of the compound dilutions.
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o Add 10 pL of a solution containing the MAP4K4 enzyme and substrate in kinase buffer.

o Initiate the kinase reaction by adding 10 pL of ATP solution. The final ATP concentration
should be at or near the Km for MAP4K4.

o Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

o Stop the reaction and deplete the remaining ATP by adding 25 pL of ADP-Glo™ Reagent
and incubating for 40 minutes.

o Convert the generated ADP to ATP by adding 50 uL of Kinase Detection Reagent and
incubating for 30 minutes.

o Measure the luminescence using a plate reader.

o Data Analysis: The luminescence signal is proportional to the amount of ADP produced and
thus the kinase activity. ICso values are calculated by fitting the dose-response data to a four-
parameter logistic equation.

HUVEC Cell Migration Assay

Objective: To assess the effect of GNE-495 on the migration of human umbilical vein
endothelial cells (HUVECS), a key process in angiogenesis.

Methodology: The Boyden chamber assay (or Transwell assay) is a standard method to
evaluate cell migration towards a chemoattractant.

o Apparatus: Transwell inserts with a porous membrane (e.g., 8 um pore size) placed in a 24-
well plate.

e Procedure:

[e]

Culture HUVECS to sub-confluency.

o

Starve the cells in a low-serum medium for several hours prior to the assay.

[¢]

Coat the underside of the Transwell membrane with an extracellular matrix protein like
fibronectin or collagen to promote cell adhesion.
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o In the lower chamber of the 24-well plate, add a medium containing a chemoattractant
(e.g., VEGF or serum) and varying concentrations of GNE-495.

o Harvest the starved HUVECs and resuspend them in a low-serum medium.
o Add the HUVEC suspension to the upper chamber of the Transwell insert.

o Incubate the plate at 37°C in a COz incubator for a period that allows for migration (e.g., 4-

6 hours).

o After incubation, remove the non-migrated cells from the upper surface of the membrane
with a cotton swab.

o Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal
violet).

Data Analysis: Count the number of stained, migrated cells in several microscopic fields for
each well. The ICso value is determined by quantifying the inhibition of migration at different
compound concentrations.
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Figure 3: HUVEC Migration Assay Workflow.

In Vivo Retinal Angiogenesis Model

Objective: To evaluate the in vivo efficacy of GNE-495 in a model of pathological retinal

angiogenesis.

Methodology: The mouse model of oxygen-induced retinopathy (OIR) is a widely used model

that mimics some aspects of retinopathies.

e Animal Model: C57BL/6J neonatal mice.
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e Procedure:

o

On postnatal day 7 (P7), place the neonatal mice and their nursing mother in a hyperoxic
chamber (75% oxygen).

o On P12, return the mice to normoxic (room air) conditions. This sudden shift to relative
hypoxia induces retinal neovascularization.

o Administer GNE-495 or vehicle control to the mice via intraperitoneal (IP) injection at
specified doses and schedules during the hypoxic phase (e.g., from P12 to P17).

o On P17, euthanize the mice and enucleate the eyes.

[¢]

Dissect the retinas and perform whole-mount staining with an endothelial cell marker (e.g.,
isolectin B4) to visualize the retinal vasculature.

o Data Analysis: Capture images of the stained retinal flat mounts using fluorescence
microscopy. Quantify the area of neovascularization and/or the avascular area of the retina
using image analysis software. Compare the treated groups to the vehicle control to
determine the efficacy of GNE-495 in inhibiting pathological angiogenesis.

Conclusion

GNE-495 stands as a testament to the power of structure-based drug design and meticulous
property optimization. Its discovery journey, from a CNS-penetrant hit to a peripherally
restricted, potent, and selective in vivo tool compound, provides a valuable case study for drug
development professionals. The detailed structure-activity relationship data and established
experimental protocols offer a solid foundation for further research into the therapeutic potential
of MAP4K4 inhibition in angiogenesis-dependent diseases and other pathological conditions.
The favorable pharmacokinetic profile of GNE-495 makes it a critical tool for elucidating the
diverse biological roles of MAP4K4 in vivo.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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